An In-depth Technical Guide to L-Aspartyl-L-phenylalanine (H-Asp(Phe-OH)-OH) for Researchers and Drug Development Professionals
An In-depth Technical Guide to L-Aspartyl-L-phenylalanine (H-Asp(Phe-OH)-OH) for Researchers and Drug Development Professionals
Introduction
L-Aspartyl-L-phenylalanine, systematically named (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid, is a dipeptide of significant interest in the fields of biochemistry and pharmacology.[1][2] Commonly abbreviated as Asp-Phe, this molecule is notably recognized as a primary metabolite of the artificial sweetener aspartame.[3][4] Beyond its role in metabolic pathways, L-Aspartyl-L-phenylalanine has garnered attention for its biological activity, particularly as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[3][4] This guide provides a comprehensive technical overview of L-Aspartyl-L-phenylalanine, encompassing its chemical structure, physicochemical properties, synthesis methodologies, spectral characterization, biological functions, and practical considerations for its application in research and drug development.
Chemical Structure and Physicochemical Properties
L-Aspartyl-L-phenylalanine is a dipeptide formed from the amino acids L-aspartic acid and L-phenylalanine, linked by a peptide bond.[2][5] The structure features a free amino group on the aspartic acid residue and a free carboxyl group on the phenylalanine residue, along with a side-chain carboxyl group from the aspartic acid.
Caption: Chemical structure of L-Aspartyl-L-phenylalanine.
Table 1: Physicochemical Properties of L-Aspartyl-L-phenylalanine
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | [1][2] |
| Synonyms | H-Asp(Phe-OH)-OH, Asp-Phe, L-α-aspartyl-L-phenylalanine, α-Aspartylphenylalanine | [6] |
| CAS Number | 13433-09-5 | [7] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [7] |
| Molecular Weight | 280.28 g/mol | [2][7] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 236-239 °C | [8][9] |
| Solubility | DMSO: ~5 mg/mL; DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL. Sparingly soluble in aqueous buffers. | [5][6] |
| Optical Activity | [α]20/D +12.5° (c = 1 in 0.5 M HCl) | [9][10] |
| pKa (Strongest Acidic) | ~3.01 | [5] |
| pKa (Strongest Basic) | ~9.7 | [5] |
Synthesis of L-Aspartyl-L-phenylalanine
The synthesis of L-Aspartyl-L-phenylalanine can be achieved through both chemical and enzymatic methods. The choice of methodology often depends on the desired scale, purity requirements, and available resources.
Chemical Synthesis
Chemical synthesis of dipeptides like Asp-Phe necessitates the use of protecting groups to prevent unwanted side reactions, such as self-polymerization or reactions at the side chains.[7][11] A common strategy involves protecting the amino group of one amino acid and the carboxyl group of the other, followed by peptide bond formation using a coupling reagent, and subsequent deprotection.
Caption: Generalized workflow for the chemical synthesis of L-Aspartyl-L-phenylalanine.
Experimental Protocol: A Representative Chemical Synthesis
-
Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for instance, with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate in a suitable solvent system. The side-chain carboxyl group may also require protection.
-
Esterification of L-Phenylalanine: The carboxyl group of L-phenylalanine is converted to a methyl ester by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.
-
Peptide Coupling: The Boc-protected L-aspartic acid is coupled with L-phenylalanine methyl ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid in DCM), and the methyl ester is hydrolyzed under basic conditions (saponification) to yield the final dipeptide.
-
Purification: The crude product is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][12]
Enzymatic Synthesis
Enzymatic synthesis offers a greener and more stereospecific alternative to chemical synthesis.[13] The protease thermolysin is commonly employed for the synthesis of the aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM), from N-protected L-aspartic acid and L-phenylalanine methyl ester.[2][6][14][15] The free dipeptide can then be obtained by deprotection.
Caption: Workflow for the enzymatic synthesis of L-Aspartyl-L-phenylalanine.
Experimental Protocol: Enzymatic Synthesis using Thermolysin
-
Substrate Preparation: N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester are dissolved in a suitable solvent system, which can be an aqueous-organic biphasic system or a predominantly organic solvent with a low water content to shift the equilibrium towards synthesis.[6]
-
Enzymatic Reaction: Immobilized or free thermolysin is added to the substrate mixture, and the reaction is incubated at a controlled temperature (e.g., 40-50°C) and pH.[2][6] The product, Z-APM, often precipitates from the reaction mixture, driving the reaction forward.
-
Product Isolation: The precipitated product is isolated by filtration.
-
Deprotection and Saponification: The benzyloxycarbonyl (Z) group is removed by catalytic hydrogenation, and the methyl ester is hydrolyzed to yield L-Aspartyl-L-phenylalanine.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of L-Aspartyl-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of L-Aspartyl-L-phenylalanine exhibits characteristic signals for the protons in both the aspartic acid and phenylalanine residues. Key expected signals include multiplets for the aromatic protons of the phenyl ring, signals for the α-protons of both amino acid residues, and signals for the β-protons of both residues. The exact chemical shifts can vary depending on the solvent and pH.[16][17][18]
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the peptide bond and the two carboxyl groups, the aromatic carbons of the phenyl ring, the α-carbons of both amino acid residues, and the β-carbons of both residues.[9][16][19]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI), L-Aspartyl-L-phenylalanine will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 281.11.[20] Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by observing characteristic fragment ions resulting from the cleavage of the peptide bond.
Infrared (IR) Spectroscopy
The IR spectrum of L-Aspartyl-L-phenylalanine displays characteristic absorption bands for its functional groups.[21][22][23] Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ from the carboxylic acid groups.
-
N-H stretch: In the region of 3400-3200 cm⁻¹ from the primary amine.
-
C=O stretch: Strong absorptions around 1730-1700 cm⁻¹ for the carboxylic acids and around 1680-1630 cm⁻¹ for the amide (peptide bond).
-
N-H bend: Around 1640-1550 cm⁻¹.
-
C-N stretch: Around 1350-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic peaks for the phenyl group.
Biological Activity and Applications
Angiotensin-Converting Enzyme (ACE) Inhibition
L-Aspartyl-L-phenylalanine is a known inhibitor of the Angiotensin-Converting Enzyme (ACE).[24][3][4] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[25] ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[19]
The inhibitory activity of L-Aspartyl-L-phenylalanine against ACE has been reported with a Ki value of 11 µM for the rabbit lung enzyme.[4][26] The mechanism of inhibition is believed to involve the interaction of the dipeptide with the active site of ACE, likely through coordination with the zinc ion and hydrogen bonding with key amino acid residues in the enzyme's active site.[25] The development of ACE inhibitors is a major therapeutic strategy for the management of hypertension and heart failure.[19]
Caption: Role of L-Aspartyl-L-phenylalanine in the Renin-Angiotensin System.
Applications in Drug Development and Research
The ACE inhibitory activity of L-Aspartyl-L-phenylalanine makes it a molecule of interest in cardiovascular research. It can serve as a lead compound for the design of novel ACE inhibitors with improved potency and pharmacokinetic profiles. Furthermore, as a well-characterized dipeptide, it is a useful standard in analytical and metabolic studies, particularly those related to the metabolism of aspartame.[27]
Handling, Storage, and Safety
Handling: L-Aspartyl-L-phenylalanine should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[7][8] Avoid inhalation of the powder and contact with skin and eyes.[5]
Storage: It should be stored in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at -20°C is recommended.[5]
Toxicity: L-Aspartyl-L-phenylalanine is generally considered to have low toxicity.[2][7] However, as with any chemical, it should be handled with care. It is intended for research use only and is not for human or veterinary use.[28]
Purification and Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification and analysis of L-Aspartyl-L-phenylalanine.[1][12]
A General RP-HPLC Protocol for Purification:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (A), typically water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), typically acetonitrile with 0.1% TFA, is employed.
-
Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the dipeptide.
-
Detection: The eluting peptide is monitored by UV absorbance, usually at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[12]
-
Fraction Collection and Analysis: Fractions corresponding to the peak of interest are collected, and their purity is assessed by analytical HPLC and their identity confirmed by mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a powder.
Conclusion
L-Aspartyl-L-phenylalanine is a dipeptide with important implications in both nutritional science and pharmacology. Its role as a metabolite of aspartame and its activity as an ACE inhibitor make it a subject of ongoing research. This guide has provided a detailed technical overview of its chemical and physical properties, synthesis, characterization, and biological activity to support researchers and drug development professionals in their work with this versatile molecule.
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